molecular formula C12H15F3N2 B13953527 (R)-N-benzyl-1-(trifluoromethyl)pyrrolidin-3-amine

(R)-N-benzyl-1-(trifluoromethyl)pyrrolidin-3-amine

Katalognummer: B13953527
Molekulargewicht: 244.26 g/mol
InChI-Schlüssel: DJASPQRBHLADQV-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-N-benzyl-1-(trifluoromethyl)pyrrolidin-3-amine is a chiral amine compound featuring a pyrrolidine ring substituted with a benzyl group and a trifluoromethyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-benzyl-1-(trifluoromethyl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions might be used to modify the functional groups on the pyrrolidine ring.

    Substitution: The benzyl and trifluoromethyl groups can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Benzyl halides, trifluoromethylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could lead to various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Chiral Catalysts: Due to its chiral nature, it might be used in asymmetric synthesis as a chiral catalyst or ligand.

Biology

    Enzyme Inhibition: The compound could be studied for its potential to inhibit specific enzymes.

    Receptor Binding: It might be investigated for its ability to bind to certain biological receptors.

Medicine

    Drug Development: The compound could be a candidate for drug development, particularly in the field of neuropharmacology.

Industry

    Material Science: It might find applications in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of ®-N-benzyl-1-(trifluoromethyl)pyrrolidin-3-amine would depend on its specific interactions with biological targets. This could involve binding to receptors, inhibition of enzymes, or modulation of signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-N-benzyl-1-(trifluoromethyl)pyrrolidin-3-amine: The enantiomer of the compound, which might have different biological activities.

    N-benzyl-1-(trifluoromethyl)pyrrolidin-3-amine: The racemic mixture of the compound.

    N-benzylpyrrolidin-3-amine: A similar compound without the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group and the chiral center in ®-N-benzyl-1-(trifluoromethyl)pyrrolidin-3-amine makes it unique compared to its analogs. These features can significantly influence its chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C12H15F3N2

Molekulargewicht

244.26 g/mol

IUPAC-Name

(3R)-N-benzyl-1-(trifluoromethyl)pyrrolidin-3-amine

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)17-7-6-11(9-17)16-8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2/t11-/m1/s1

InChI-Schlüssel

DJASPQRBHLADQV-LLVKDONJSA-N

Isomerische SMILES

C1CN(C[C@@H]1NCC2=CC=CC=C2)C(F)(F)F

Kanonische SMILES

C1CN(CC1NCC2=CC=CC=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.